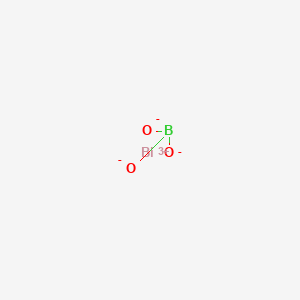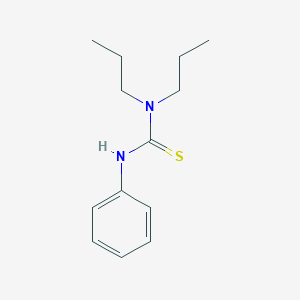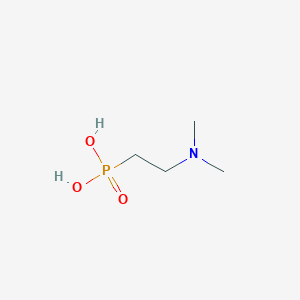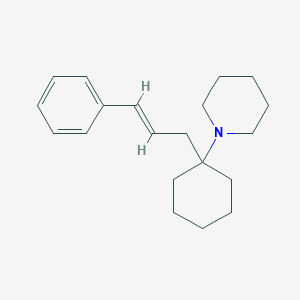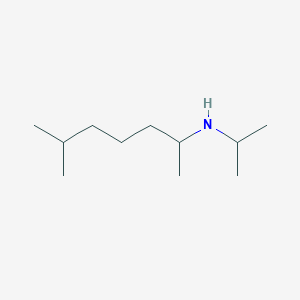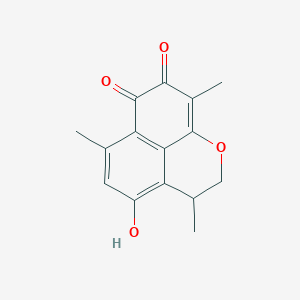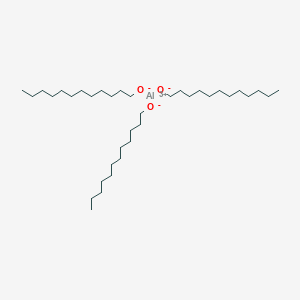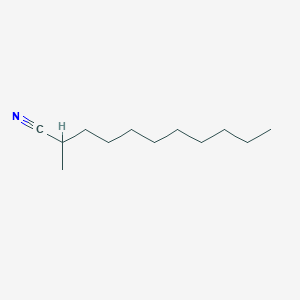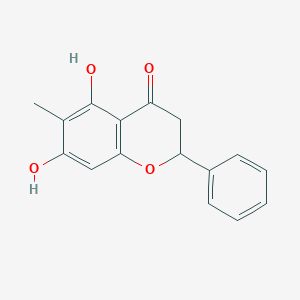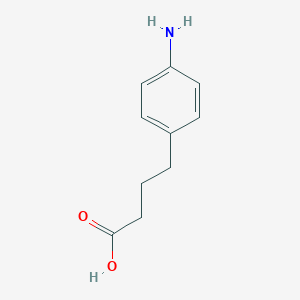
4-(4-Aminophenyl)butansäure
Übersicht
Beschreibung
4-(4-Aminophenyl)butanoic acid (4-APB) is an organic compound with the molecular formula C10H13NO2. It is a derivative of butanoic acid, and is found in many natural and synthetic compounds. 4-APB is an important intermediate in the synthesis of many pharmaceuticals, as well as being used in the production of certain food additives, dyes, and perfumes. 4-APB has been studied extensively in the fields of biochemistry and physiology, and has been found to have a number of unique properties that make it a useful tool for scientific research.
Wissenschaftliche Forschungsanwendungen
Neuroprotektive Wirkungen
4-(4-Aminophenyl)butansäure, auch bekannt als 4-Phenylbuttersäure (4-PBA), hat sich als neuroprotektiv erwiesen. Es hat das Potenzial als Kandidat für die Behandlung neurodegenerativer Erkrankungen wie Alzheimer und Parkinson . Die Hauptwirkungen von 4-PBA sind die Verbesserung von ungefalteten Proteinen und die Unterdrückung ihrer Aggregation, was zu schützenden Wirkungen gegen durch ER-Stress induzierten neuronalen Zelltod führt .
Histondeacetylase-Inhibition
4-PBA zeigt eine inhibitorische Aktivität gegenüber Histondeacetylasen (HDACs) . HDACs sind eine Klasse von Enzymen, die Acetylgruppen von einer ε-N-Acetyllysin-Aminosäure an einem Histon entfernen, wodurch die Histone die DNA enger umhüllen können. Diese Funktion wurde mit Krebs und anderen Krankheiten in Verbindung gebracht.
Chemische Chaperon-Aktivität
4-PBA ist ein chemisches Chaperon, das als Kandidat für die Behandlung neurodegenerativer Erkrankungen vielversprechend ist . Die Hauptaktionen von chemischen Chaperonen sind die Verbesserung von ungefalteten Proteinen und die Unterdrückung ihrer Aggregation .
Forschung an zellulären Signalwegen
This compound wurde in der Forschung verwendet, um in zelluläre Signalwege einzutauchen . Das Verständnis dieser Wege kann Einblicke in die Mechanismen verschiedener Krankheiten und potenzielle therapeutische Ziele liefern.
Enzym-Substrat-Interaktionen
Diese Verbindung wurde auch verwendet, um Enzym-Substrat-Interaktionen zu untersuchen . Diese Interaktionen sind grundlegend für die Funktion von Enzymen, die eine entscheidende Rolle in fast allen biologischen Prozessen spielen.
Synthese von Cyclophanen
This compound war an der Synthese von Meta- und Paracyclophanen beteiligt . Cyclophane sind eine Klasse organischer Verbindungen, die sich durch eine Struktur auszeichnen, die einen oder mehrere aromatische Ringe enthält, die durch die Bildung eines oder zweier makrocyclischer Ringe in einer cyclischen Konformation fixiert sind .
Intramolekulare Friedel-Crafts-Reaktionen
<a data-citationid="de1cabd0-509f-a6df-8e5c-0b193b7280b7-34-group" h="ID=SERP,5015.1" href
Wirkmechanismus
Target of Action
4-(4-Aminophenyl)butanoic acid, also known as 4-PBA, is thought to function as an agonist at certain G-protein coupled receptors . It also interacts with other proteins involved in signal transduction pathways . Furthermore, 4-PBA exhibits inhibitory activity against histone deacetylases (HDACs) .
Mode of Action
The main actions of 4-PBA are the amelioration of unfolded proteins and the suppression of their aggregation . This results in protective effects against endoplasmic reticulum stress-induced neuronal cell death . Additionally, 4-PBA has been found to inhibit the enzyme monoamine oxidase, which plays a role in neurotransmitter breakdown .
Biochemical Pathways
The accumulation of aggregated proteins is a common feature in the pathogenesis of neurodegenerative diseases . Mutated genes code different amino acids, resulting in protein structures different from those of normal proteins . Unfolded proteins are folded through the action of molecular chaperones such as heat shock proteins (HSPs) . Disruption of the protein degradation system causes stagnation of ubiquitinated proteins, which results in the accumulation of aggregated unfolded proteins .
Pharmacokinetics
It is known that the compound’s therapeutic efficacy currently requires problematically high doses . This suggests that the compound’s bioavailability may be low, and that its absorption, distribution, metabolism, and excretion (ADME) properties may need to be optimized for effective medicinal application .
Result of Action
The result of 4-PBA’s action is the prevention of protein aggregation, which protects against endoplasmic reticulum stress-induced neuronal cell death . This makes 4-PBA a potential candidate drug for the treatment of neurodegenerative diseases .
Action Environment
It is known that the compound’s therapeutic efficacy currently requires high doses , suggesting that factors such as the compound’s stability in various environments and its interactions with other substances could impact its efficacy.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(4-aminophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7H,1-3,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHLFWNKEWLHBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50164727 | |
| Record name | 4-(p-Aminophenyl)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15118-60-2 | |
| Record name | NSC 27531 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015118602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15118-60-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27531 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(p-Aminophenyl)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Aminophenyl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B81493.png)
